molecular formula C15H15NO3S B6151417 N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide CAS No. 1164502-27-5

N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide

Cat. No. B6151417
CAS RN: 1164502-27-5
M. Wt: 289.3
InChI Key:
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Description

N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide (MPPS) is a sulfonamide derivative of 2-phenylethene, which is an aromatic compound. It is a white crystalline solid, soluble in water and organic solvents, and has a melting point of 80-81°C. The chemical structure of MPPS is shown in Figure 1.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide is not well understood, but it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Specifically, it has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds in the body.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and improve wound healing. It has also been found to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds. In addition, it has been found to reduce the activity of enzymes involved in the synthesis of cholesterol and triglycerides, which can help to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a wide range of applications. However, there are some limitations to using N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide in laboratory experiments. For example, it is not very stable and can easily decompose in the presence of light and heat. In addition, it is not very soluble in water, so it is difficult to use in aqueous solutions.

Future Directions

There are numerous potential future directions for research involving N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide. For example, further research could be conducted to explore the potential therapeutic applications of N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide, such as its use in the treatment of inflammatory diseases. Additionally, research could be conducted to explore the potential use of N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide in the synthesis of novel materials, such as polymers and dyes. Further research could also be conducted to explore the potential use of N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Finally, research could be conducted to explore the potential use of N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide as a biomarker for the diagnosis and monitoring of various diseases.

Synthesis Methods

N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide can be synthesized through a series of reactions involving the condensation of 2-phenylethene with anhydrous sodium sulfite and sodium hydroxide, followed by reaction with 2-methoxyphenylmagnesium bromide. The reaction scheme is shown in Figure 2.

Scientific Research Applications

N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide has been studied extensively in scientific research due to its potential application in various areas. It has been used in the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. It has also been used in the synthesis of polymers materials, such as polyurethane foam, and in the synthesis of dyes and pigments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide involves the reaction of 2-methoxybenzaldehyde with phenylacetylene to form 2-methoxy-1-phenylpropene. This intermediate is then reacted with sulfamide to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "phenylacetylene", "sulfamide" ], "Reaction": [ "Step 1: React 2-methoxybenzaldehyde with phenylacetylene in the presence of a base catalyst to form 2-methoxy-1-phenylpropene.", "Step 2: React 2-methoxy-1-phenylpropene with sulfamide in the presence of a Lewis acid catalyst to form N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide." ] }

CAS RN

1164502-27-5

Product Name

N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide

Molecular Formula

C15H15NO3S

Molecular Weight

289.3

Purity

95

Origin of Product

United States

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